molecular formula C42H70O28S7 B8199823 6-Deoxy-6-thio-b-cyclodextrin

6-Deoxy-6-thio-b-cyclodextrin

Cat. No.: B8199823
M. Wt: 1247.5 g/mol
InChI Key: MAQZFSOYQPJIOQ-UHFFFAOYSA-N
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Description

6-Deoxy-6-thio-β-cyclodextrin: is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds This compound is characterized by the substitution of a hydroxyl group at the sixth position of each glucose unit with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-6-thio-β-cyclodextrin typically involves the following steps:

Industrial Production Methods: Industrial production of 6-Deoxy-6-thio-β-cyclodextrin follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions: 6-Deoxy-6-thio-β-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Disulfides: Formed from the oxidation of thiol groups.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

    Inclusion Complexes: Formed with various guest molecules

Scientific Research Applications

Chemistry: 6-Deoxy-6-thio-β-cyclodextrin is used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules. This property is exploited in catalysis, where the compound enhances the solubility and stability of metal nanoparticles .

Biology: In biological research, 6-Deoxy-6-thio-β-cyclodextrin is used to study protein-ligand interactions and drug delivery systems. Its ability to form inclusion complexes makes it a valuable tool for encapsulating and delivering hydrophobic drugs .

Medicine: The compound is investigated for its potential in drug delivery, particularly for improving the bioavailability and stability of therapeutic agents. It is also studied for its antimicrobial properties when complexed with metal ions .

Industry: In industrial applications, 6-Deoxy-6-thio-β-cyclodextrin is used in the formulation of cosmetics and personal care products to enhance the solubility and stability of active ingredients .

Mechanism of Action

The primary mechanism by which 6-Deoxy-6-thio-β-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule can encapsulate guest molecules, thereby altering their physical and chemical properties. This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecules. Additionally, the thiol groups can interact with metal ions, forming stable complexes that exhibit unique catalytic and antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 6-Deoxy-6-thio-β-cyclodextrin is unique due to the presence of thiol groups, which impart distinct chemical reactivity compared to other derivatives. The thiol groups enable the compound to form disulfide bonds and interact with metal ions, making it particularly valuable in catalysis and antimicrobial applications .

Properties

IUPAC Name

5,10,15,20,25,30,35-heptakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O28S7/c43-15-22(50)36-57-8(1-71)29(15)64-37-23(51)16(44)31(10(3-73)58-37)66-39-25(53)18(46)33(12(5-75)60-39)68-41-27(55)20(48)35(14(7-77)62-41)70-42-28(56)21(49)34(13(6-76)63-42)69-40-26(54)19(47)32(11(4-74)61-40)67-38-24(52)17(45)30(65-36)9(2-72)59-38/h8-56,71-77H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQZFSOYQPJIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CS)CS)CS)CS)CS)CS)O)O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O28S7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1247.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Deoxy-6-thio-b-cyclodextrin
Reactant of Route 2
6-Deoxy-6-thio-b-cyclodextrin
Reactant of Route 3
6-Deoxy-6-thio-b-cyclodextrin
Reactant of Route 4
6-Deoxy-6-thio-b-cyclodextrin
Reactant of Route 5
6-Deoxy-6-thio-b-cyclodextrin
Reactant of Route 6
6-Deoxy-6-thio-b-cyclodextrin

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